molecular formula C23H28N2O3 B267187 N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

カタログ番号 B267187
分子量: 380.5 g/mol
InChIキー: JWLQREKAMGNQJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. CX-5461 was initially identified as a selective inhibitor of RNA polymerase I transcription, which is known to be upregulated in many cancer cells. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of CX-5461.

作用機序

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide selectively inhibits RNA polymerase I transcription, which is necessary for the synthesis of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells are known to have an increased demand for ribosomes due to their high proliferation rates, and N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide targets this vulnerability by disrupting ribosome biogenesis and inducing DNA damage. This ultimately leads to cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been shown to modulate the immune system by increasing the expression of immune checkpoint molecules, which can enhance the immune response against cancer cells.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to have limited efficacy in some cancer types, which may be due to differences in the expression of RNA polymerase I between different cancer cells. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response to N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research into the use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in combination with other anticancer agents, as well as the potential use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in other diseases such as viral infections and neurodegenerative disorders.
In conclusion, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is a promising anticancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. While there are limitations to its efficacy, ongoing research is exploring ways to improve its effectiveness and expand its potential applications.

合成法

The synthesis of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyclohexyl-N-methyl-4-aminobenzamide to yield N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. The synthesis process has been optimized to improve the yield and purity of the final product, and various analytical techniques have been used to characterize the compound.

科学的研究の応用

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting that it may have a synergistic effect when used in combination with other drugs.

特性

製品名

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

分子式

C23H28N2O3

分子量

380.5 g/mol

IUPAC名

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

InChI

InChI=1S/C23H28N2O3/c1-3-28-21-16-10-8-14-19(21)22(26)24-20-15-9-7-13-18(20)23(27)25(2)17-11-5-4-6-12-17/h7-10,13-17H,3-6,11-12H2,1-2H3,(H,24,26)

InChIキー

JWLQREKAMGNQJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

正規SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。